mono-tert-Butyl succinate

Overview

Description

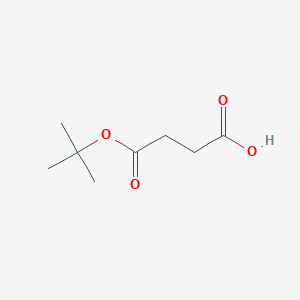

Mono-tert-Butyl succinate (CAS 15026-17-2) is a bifunctional organic compound with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.20 g/mol . Its IUPAC name is 4-(tert-butoxy)-4-oxobutanoic acid, featuring a tert-butyl ester group and a free carboxylic acid moiety (SMILES: CC(C)(C)OC(=O)CCC(=O)O) . It is a white crystalline powder with a melting point of 53°C and a reported boiling point of 92°C (under unspecified conditions; conflicting data suggest 272.4°C at 760 mmHg, likely due to measurement discrepancies) .

This compound is widely utilized as a monomeric building block in polymer synthesis, enabling the production of poly(esteramide) via its bifunctional reactivity . Additionally, it serves as a reagent for synthesizing fluorinated β²- and β³-amino acids and acts as an inhibitor of α-chymotrypsin . Its tert-butyl group provides steric protection, enhancing stability during chemical reactions, such as peptide coupling .

Preparation Methods

Acid-Catalyzed Esterification of Succinic Anhydride

The most direct route to mono-tert-Butyl succinate involves the esterification of succinic anhydride with tert-butyl alcohol in the presence of an acid catalyst. This method leverages the reactivity of the anhydride to form the mono-ester selectively under controlled conditions.

Reaction Mechanism and Stoichiometry

Succinic anhydride reacts with tert-butyl alcohol in a 1:1 molar ratio to form this compound:

Excess tert-butyl alcohol or prolonged reaction times promote di-ester formation, necessitating careful monitoring.

Catalytic Systems and Conditions

-

Catalysts : Sulfuric acid is widely employed due to its efficacy in protonating the anhydride, enhancing electrophilicity .

-

Temperature : Reactions are typically conducted at 50–100°C to balance reaction rate and selectivity .

-

Pressure : Atmospheric or slightly elevated pressure (0.2–2 MPa) ensures reactant mixing without side reactions .

Yield and Purity Considerations

Early-stage experiments report yields of 70–85% for mono-esters under optimized stoichiometry . Impurities often include unreacted succinic anhydride and di-ester byproducts, necessitating purification via vacuum distillation or recrystallization.

Reactive Distillation and Advanced Reactor Designs

Modern reactor technologies improve mass transfer and thermal control, enhancing mono-ester selectivity.

Static Mixer-High Gravity Reactor Systems

Adapted from mono-methyl succinate synthesis , this approach combines:

-

Static mixer : Ensures rapid mixing of succinic anhydride and tert-butyl alcohol.

-

High gravity reactor : Intensifies phase contact and heat transfer, reducing reaction time.

-

Water vapor injection : Removes water byproduct, shifting equilibrium toward ester formation.

Table 1: Key Parameters for Reactor-Based Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–120°C | Maximizes rate |

| Pressure | 0.5–1 MPa | Prevents vaporization |

| Rotational speed | 300–600 rpm | Enhances mixing |

| Molar ratio (anhydride:alcohol) | 1:1.5–2.5 | Limits di-ester |

This system achieves yields exceeding 80% with 98% purity, as demonstrated in analogous ester syntheses .

Di-Ester Partial Hydrolysis

An alternative route involves the controlled hydrolysis of di-tert-butyl succinate to the mono-ester.

Synthesis of Di-Ester Precursor

Di-tert-butyl succinate is synthesized via proton-catalyzed esterification of succinic acid with isobutene :

2\text{SO}4} \text{di-tert-Butyl succinate}

Key conditions:

Selective Hydrolysis to Mono-Ester

Hydrolysis under mild alkaline conditions (e.g., NaOH) selectively cleaves one ester group:

This method requires precise pH control to avoid over-hydrolysis to succinic acid.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Acid-catalyzed esterification | 70–85 | 90–95 | Moderate | High |

| Reactor-based synthesis | 80–88 | 98–99 | High | Industrial |

| Di-ester hydrolysis | 65–75 | 85–90 | Low | Moderate |

Reactor-based systems offer superior yields and purity but require significant capital investment. Acid-catalyzed esterification remains the most accessible for laboratory-scale production.

Purification and Characterization

Vacuum Distillation

Recrystallization

-

Solvents : Ethanol-water mixtures (3:1 v/v).

-

Purity : 97–99% after two cycles.

Analytical Validation

Industrial and Environmental Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of MTBS primarily targets the tert-butyl ester group, yielding succinic acid and tert-butyl alcohol. This reaction is pivotal in deprotection strategies for synthetic chemistry.

Catalytic Deprotection Using Tris(4-bromophenyl)aminium Radical Cation (MB- +)

MB- + (magic blue) facilitates the cleavage of the tert-butyl ester group in MTBS under mild conditions. Key findings include:

-

Reaction Conditions :

-

Solvents: Dichloromethane (DCM) or acetonitrile (MeCN).

-

Catalytic system: MB- + with triethylsilane (HSiEt₃) as a sacrificial reductant.

-

Yield: Up to 99% in MeCN with 30–50 mol% MB- + (Table 1).

-

| Entry | MB- + (mol%) | HSiEt₃ (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 0 | 2 | CH₂Cl₂ | 0 |

| 2 | 10 | 2 | CH₂Cl₂ | 28 |

| 3 | 30 | 2 | CH₂Cl₂ | 63 |

| 5 | 100 | 2 | CH₂Cl₂ | 99 |

| 6 | 50 | 2 | CH₃CN | 99 |

Table 1: Effect of MB- + loading and solvent on MTBS deprotection .

-

Mechanism :

Chemoselectivity in Hydrolysis

MTBS demonstrates selectivity in multi-ester systems. For example:

-

tert-Butyl ethyl succinate undergoes selective tert-butyl ester cleavage to yield monoethyl succinate (95% isolated yield ) while preserving the ethyl ester .

-

In N-Boc-protected derivatives, the tert-butyl ester hydrolyzes faster than the Boc group due to activation by adjacent carboxylic acid groups .

Oxidation Reactions

MTBS can undergo oxidation at the succinate backbone or ester group, though specific pathways are less documented.

-

Proposed Reagents :

-

Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions.

-

Oxidation likely targets the α-hydrogen of the succinate chain, forming ketones or epoxides, though experimental data remain sparse.

-

Comparative Stability and Reaction Design

-

Thermal Stability :

-

Side Reactions :

Industrial and Synthetic Relevance

Scientific Research Applications

Bioconjugation

MTBS serves as a homobifunctional crosslinker , facilitating the attachment of biomolecules for various biochemical assays and drug delivery systems. Its structure allows it to form stable bonds with amine or thiol groups, making it suitable for conjugating proteins, peptides, and nucleic acids.

Applications in Bioconjugation:

- Drug Delivery: MTBS can be used to create conjugates that enhance the solubility and stability of therapeutic agents.

- In Vivo Imaging: It plays a role in developing imaging agents that can be tracked within biological systems .

Organic Synthesis

In organic synthesis, MTBS is utilized as a reagent in the preparation of various compounds, including:

- N-succinyl-L,L-diaminopimelic acid (SDAP): A critical intermediate in synthesizing antibiotics.

- Histone Modifications: Used in the synthesis of thiosuccinyl peptides that modify histone proteins, impacting gene expression .

Pharmaceuticals

MTBS has been investigated for its potential in pharmaceuticals due to its ability to modify biological molecules. Its applications include:

- Sirtuin Modulators: Research indicates that MTBS derivatives can act as inhibitors for sirtuins, enzymes involved in aging and metabolic processes .

- Antibiotic Development: The compound's reactivity allows for the development of new antibiotic agents through modifications to existing structures .

Case Study 1: Drug Delivery Systems

A study explored the use of MTBS as a linker in drug delivery systems. The results demonstrated enhanced stability and bioavailability of the conjugated drugs compared to their unmodified counterparts. The study highlighted MTBS's effectiveness in improving pharmacokinetics through targeted delivery mechanisms.

Case Study 2: Synthesis of Histone Modifications

Research conducted on the synthesis of histone modifications using MTBS showed promising results in modifying histone proteins, which are crucial for regulating gene expression. The modified histones exhibited altered binding affinities for DNA, indicating potential applications in epigenetic research.

Mechanism of Action

The mechanism of action of mono-tert-Butyl succinate depends on its specific application. In organic synthesis, it acts as an intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the specific reactions and conditions used.

Comparison with Similar Compounds

Mono-tert-Butyl succinate belongs to a class of mono-esters and protected carboxylic acids. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Table 1: Key Properties of this compound and Analogues

Detailed Analysis

Mono-tert-Butyl Malonate

- Structural Differences: Contains a 3-carbon malonate backbone versus the 4-carbon succinate chain in this compound. This shorter chain reduces steric hindrance but may limit polymer flexibility .

- Applications: Primarily used in organic synthesis for introducing tert-butyl-protected carboxylate groups. Unlike this compound, it is less documented in polymer chemistry .

Monomenthyl Succinate

- Reactivity: The menthyl group’s bulkiness may hinder polymerization, making it less suitable than this compound for high-molecular-weight polymers .

Mono-Methyl Adipate

- Ester Group : The methyl ester is less stable under acidic or basic conditions compared to the tert-butyl group, limiting its utility in multi-step syntheses .

- Industrial Use : Commonly employed in plasticizers due to its low cost and linear structure .

Reactivity and Stability

- tert-Butyl Group Stability: The tert-butyl group in this compound resists hydrolysis under mild conditions but can be cleaved using strong acids (e.g., trifluoroacetic acid) . This contrasts with methyl esters, which hydrolyze more readily .

- Bifunctionality : The presence of both ester and carboxylic acid groups enables diverse reactivity, such as amide bond formation in peptide synthesis .

Biological Activity

Mono-tert-butyl succinate (CAS No. 15026-17-2) is an ester derivative of succinic acid, characterized by the substitution of one carboxyl group with a tert-butyl group. This compound has garnered interest in various biological applications due to its unique structural properties and potential therapeutic benefits.

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.20 g/mol

- Purity : >98%

- Physical State : Solid at 20°C

- Storage Conditions : 2-8°C

This compound functions primarily as a homobifunctional crosslinker, facilitating the formation of conjugates in biochemical applications. Its ability to interact with biomolecules makes it a valuable tool in drug delivery systems and bioconjugation strategies.

1. Mitochondrial Function and Energy Metabolism

Research indicates that this compound can significantly influence mitochondrial function. A study demonstrated that succinate supplementation improved energy metabolism in renal proximal tubular cells (RPTC) subjected to oxidative stress. Key findings include:

- Respiration Rates : Supplementation with succinate maintained basal and uncoupled respiration rates in injured RPTC, which were otherwise significantly reduced following exposure to tert-butyl hydroperoxide (TBHP) .

- ATP Levels : ATP levels were preserved in cells supplemented with succinate, while they decreased markedly in untreated cells .

- Oxidative Stress Reduction : Succinate supplementation reduced lipid peroxidation, indicating a protective effect against oxidative damage .

2. Antifungal Activity

This compound has been explored for its antifungal properties as part of molecular umbrella conjugates. In vitro studies revealed:

- Activity Against Candida Species : Conjugates containing this compound demonstrated antifungal activity against Candida albicans and Candida glabrata, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.99 mM .

- Mechanism of Action : The structural modifications facilitated by this compound enhanced the accumulation of active compounds within fungal cells, suggesting a targeted delivery mechanism .

3. Synthesis and Applications

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of chiral lactones and other bioactive compounds. Its application extends to:

- Drug Development : As an intermediate in the synthesis of optically active α-amino acids, which are crucial for developing pharmaceuticals .

- Bioconjugation : Utilized in creating stable conjugates for drug delivery systems, enhancing the efficacy and specificity of therapeutic agents .

Case Studies

Q & A

Basic Research Questions

Q. How is mono-tert-butyl succinate synthesized, and what analytical techniques are critical for confirming its structural integrity and purity in polymer research?

- Methodological Answer : Synthesis typically involves esterification reactions between succinic acid derivatives and tert-butanol. Purification steps may include recrystallization or column chromatography. For characterization, use nuclear magnetic resonance (NMR) spectroscopy to confirm ester linkage formation (¹H/¹³C NMR) and high-performance liquid chromatography (HPLC) to assess purity (>95%). Mass spectrometry (MS) can validate molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups. For novel derivatives, elemental analysis is recommended .

Q. What role does this compound play in the synthesis of poly(esteramide) polymers, and how can reaction conditions be optimized for desired molecular weights?

- Methodological Answer : As a bifunctional monomer, it enables copolymerization via step-growth mechanisms. To control molecular weight:

- Use stoichiometric balance between amine and ester groups.

- Optimize temperature (typically 120–160°C) and vacuum conditions to remove condensation byproducts.

- Monitor reaction progress via gel permeation chromatography (GPC). Adjust catalyst type (e.g., tin-based) and concentration (0.1–1.0 mol%) to enhance reaction kinetics .

Q. What standardized protocols exist for assessing the purity and chemical identity of this compound in synthetic chemistry applications?

- Methodological Answer : Follow ICH guidelines for small-molecule characterization:

- Identity : Match NMR/FTIR spectra with reference standards.

- Purity : Use HPLC with UV detection (λ = 210–220 nm) and a C18 column; acceptance criteria: single peak ≥95%.

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C for tert-butyl esters). Document all procedures with positive/negative controls .

Advanced Research Questions

Q. How can researchers employ full factorial experimental designs to investigate the synergistic effects of temperature, catalyst concentration, and reaction time on this compound synthesis yields?

- Methodological Answer : Implement a 3³ full factorial design with factors:

- Temperature (80°C, 100°C, 120°C)

- Catalyst concentration (0.5%, 1.0%, 1.5%)

- Reaction time (6h, 12h, 18h).

Use ANOVA to identify significant interactions (p < 0.05). For example, a 120°C × 1.5% catalyst × 18h condition may yield 92% conversion. Validate predictions via response surface methodology (RSM) .

Q. What methodological frameworks are recommended for resolving contradictions between spectroscopic data (e.g., NMR chemical shifts) and theoretical computational predictions when characterizing this compound derivatives?

- Methodological Answer :

- Step 1 : Verify experimental conditions (solvent, concentration, temperature) match computational parameters (e.g., DFT calculations using Gaussian with B3LYP/6-31G* basis set).

- Step 2 : Cross-validate with 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.

- Step 3 : Reconcile discrepancies by testing alternative conformers via molecular dynamics (MD) simulations. Document all assumptions in force field selection .

Q. What advanced spectroscopic techniques (e.g., 2D NMR, XPS) are essential for elucidating the spatial configuration and electronic environment of this compound in complex macromolecular systems?

- Methodological Answer :

- 2D NMR : Use NOESY to detect spatial proximity between tert-butyl protons and adjacent ester groups.

- X-ray photoelectron spectroscopy (XPS) : Analyze oxygen (O 1s) binding energies to distinguish ester (533–534 eV) and carboxylate (531–532 eV) moieties.

- Solid-state NMR : Apply cross-polarization magic-angle spinning (CP-MAS) for crystalline phase characterization .

Q. How should researchers design time-course experiments to evaluate the stability of this compound under varying pH and temperature conditions relevant to biomedical applications?

- Methodological Answer :

- Experimental setup : Prepare buffer solutions (pH 2–9) and incubate samples at 25°C, 37°C, and 50°C.

- Sampling : Collect aliquots at 0, 24, 48, and 72 hours.

- Analysis : Quantify degradation via HPLC. Use Arrhenius plots to predict shelf-life (e.g., t₉₀ at 25°C). For hydrolytic stability, correlate degradation rates with pH using pseudo-first-order kinetics .

Q. What statistical validation methods (e.g., ANOVA with post-hoc comparisons) are most appropriate for analyzing the dose-dependent inhibitory effects of this compound on α-chymotrypsin activity?

- Methodological Answer :

- Assay design : Measure enzyme activity at 0–10 mM inhibitor concentrations using chromogenic substrates (e.g., N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide).

- Analysis : Fit data to a Michaelis-Menten inhibition model. Use one-way ANOVA with Tukey’s post-hoc test (α = 0.05) to compare IC₅₀ values. Report confidence intervals (95%) for inhibition constants .

Q. Which computational chemistry approaches (e.g., DFT calculations, MD simulations) provide the most accurate predictions of this compound's reactivity in esterification reactions?

- Methodological Answer :

- Density functional theory (DFT) : Calculate activation energies for nucleophilic acyl substitution using M06-2X/6-311++G(d,p).

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state geometries.

- Validation : Compare computed vs. experimental kinetic isotope effects (KIEs) for mechanistic confirmation .

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOCFIOYWNCGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399798 | |

| Record name | mono-tert-Butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15026-17-2 | |

| Record name | mono-tert-Butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-butoxy)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.